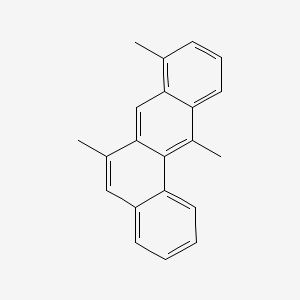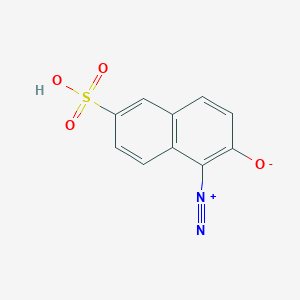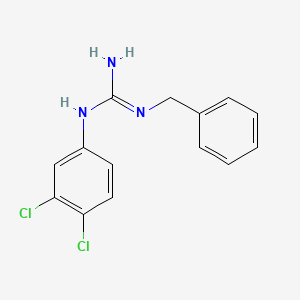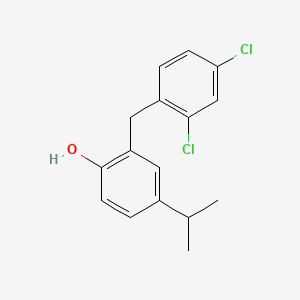
2-(2',4'-Dichlorobenzyl)-4-isopropylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2’,4’-Dichlorobenzyl)-4-isopropylphenol is a chemical compound known for its antiseptic properties. It is commonly used in various over-the-counter products for the treatment of mouth and throat infections due to its ability to kill bacteria and viruses . This compound is also known for its role in the formulation of throat lozenges and other medicinal products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’,4’-Dichlorobenzyl)-4-isopropylphenol typically involves the chlorination of benzyl alcohol derivatives. One common method is the selective ammoxidation of dichlorobenzyl chloride, which can be achieved at relatively low temperatures . This process involves the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of 2-(2’,4’-Dichlorobenzyl)-4-isopropylphenol often involves the use of large-scale reactors and continuous flow processes. The chlorination reactions are carefully controlled to minimize the formation of by-products and to maximize the efficiency of the process . The final product is then purified using various techniques such as distillation and crystallization to ensure its quality and consistency .
Análisis De Reacciones Químicas
Types of Reactions
2-(2’,4’-Dichlorobenzyl)-4-isopropylphenol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated derivatives and phenolic compounds, which have applications in different fields such as pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
2-(2’,4’-Dichlorobenzyl)-4-isopropylphenol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2’,4’-Dichlorobenzyl)-4-isopropylphenol involves its ability to disrupt the cell membranes of bacteria and viruses, leading to their death . The compound targets specific proteins and enzymes within the microbial cells, inhibiting their function and preventing the replication of the pathogens . This action is facilitated by the compound’s chemical structure, which allows it to interact with the lipid bilayers of the cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties and used in similar applications.
2,4-Dichlorobenzoyl chloride: Used in the synthesis of various chemical compounds and has similar reactivity.
Amylmetacresol: Often used in combination with 2-(2’,4’-Dichlorobenzyl)-4-isopropylphenol in throat lozenges.
Uniqueness
2-(2’,4’-Dichlorobenzyl)-4-isopropylphenol is unique due to its specific combination of antiseptic properties and its ability to be used in a wide range of applications, from medicinal products to industrial formulations . Its chemical structure allows for versatile reactivity, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
23802-17-7 |
|---|---|
Fórmula molecular |
C16H16Cl2O |
Peso molecular |
295.2 g/mol |
Nombre IUPAC |
2-[(2,4-dichlorophenyl)methyl]-4-propan-2-ylphenol |
InChI |
InChI=1S/C16H16Cl2O/c1-10(2)11-4-6-16(19)13(7-11)8-12-3-5-14(17)9-15(12)18/h3-7,9-10,19H,8H2,1-2H3 |
Clave InChI |
GNWIPUAQJKQQAX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C=C1)O)CC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


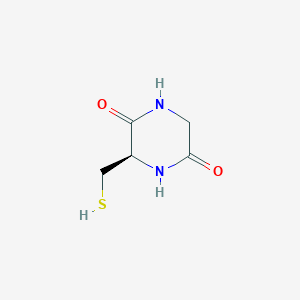
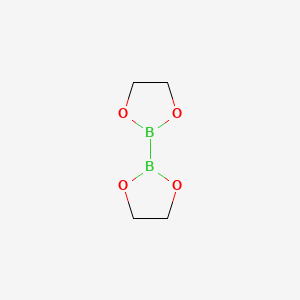
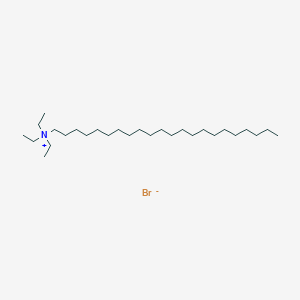
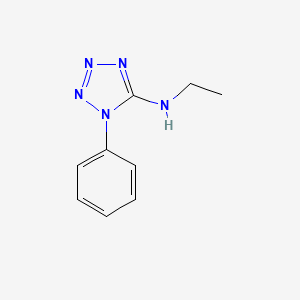

![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709080.png)
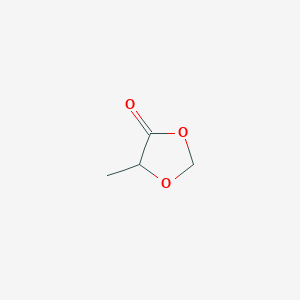
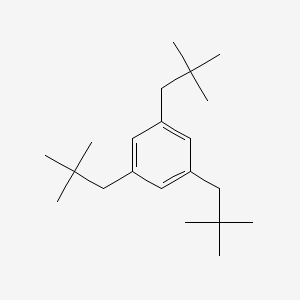
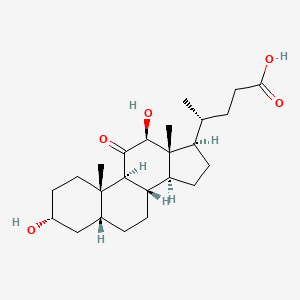
![N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine](/img/structure/B14709109.png)
